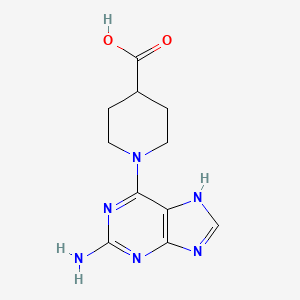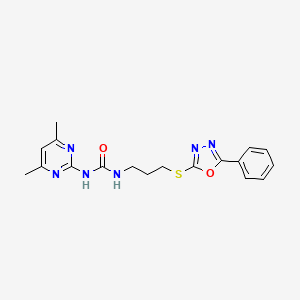
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
Chemical derivatives similar to the mentioned compound have been synthesized and evaluated for various biological activities. For instance, novel pyrimidine derivatives have been created and assessed for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds showed promising anti-inflammatory and moderate analgesic activities, alongside moderate cytotoxic and antitubercular effects (Bhat et al., 2014).
Antibacterial Applications
Research into heterocyclic compounds containing sulfonamido moieties, which are structurally related to the compound , has aimed at developing new antibacterial agents. Several newly synthesized compounds exhibited high antibacterial activities, showcasing the potential of such chemical structures in contributing to the development of new treatments for bacterial infections (Azab et al., 2013).
Anticancer Activity
The synthesis of derivatives containing pyrimidine and thiadiazole rings has been conducted with the aim of finding potent anti-CML (chronic myeloid leukemia) activity through inhibition of the PI3K/AKT signaling pathway. This research indicates the potential therapeutic applications of such compounds in treating chronic myeloid leukemia and possibly other cancers (Li et al., 2019).
Herbicidal Activities
Compounds containing pyrimidine and thiadiazole rings have also been synthesized and evaluated for their herbicidal activities. Some of these novel urea compounds showed moderate inhibitory activities against certain plant species, suggesting their utility in agricultural applications (Zilian, 2014).
Antioxidant Activity
Derivatives of pyrimidine have been synthesized and tested for their antioxidant activities. This line of research highlights the potential use of such compounds in preventing or treating oxidative stress-related diseases (George et al., 2010).
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-12-11-13(2)21-16(20-12)22-17(25)19-9-6-10-27-18-24-23-15(26-18)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,19,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPYKHNQZHNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

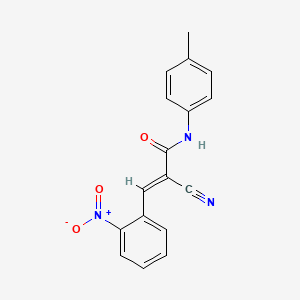
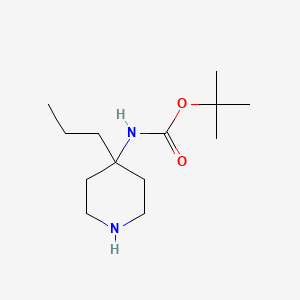
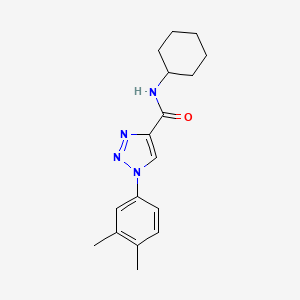
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2757145.png)
![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)

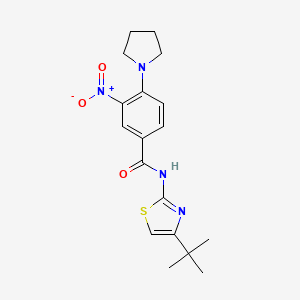

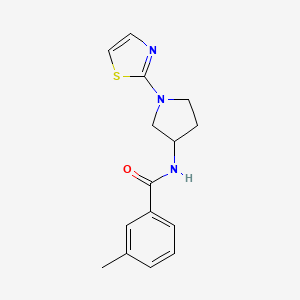
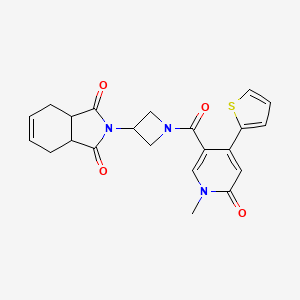
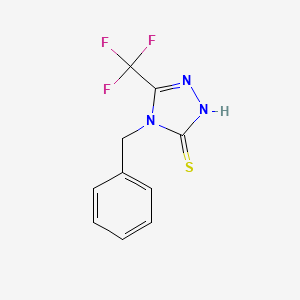
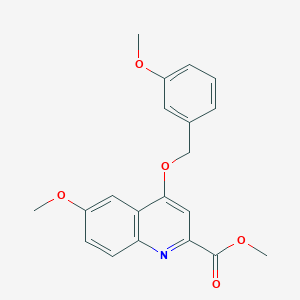
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2757162.png)
